molecular formula C5H6N6 B13969649 4-Azido-6-methylpyrimidin-2-amine

4-Azido-6-methylpyrimidin-2-amine

Cat. No.: B13969649
M. Wt: 150.14 g/mol
InChI Key: HQIBHFNIQUHVEP-UHFFFAOYSA-N
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Description

4-Azido-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by an azido (-N₃) group at position 4 and a methyl (-CH₃) group at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The azido group confers unique chemical properties, such as participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. This compound’s synthesis has been optimized using ionic liquid [bmim][PF₆] as both solvent and catalyst, achieving enhanced yields and streamlined production compared to traditional methods .

Properties

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

4-azido-6-methylpyrimidin-2-amine

InChI

InChI=1S/C5H6N6/c1-3-2-4(10-11-7)9-5(6)8-3/h2H,1H3,(H2,6,8,9)

InChI Key

HQIBHFNIQUHVEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-6-methylpyrimidin-2-amine typically involves the introduction of an azido group to a pyrimidine ring. One common method is the reaction of 4-chloro-6-methylpyrimidine-2-amine with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .

Industrial Production Methods: While specific industrial production methods for 4-Azido-6-methylpyrimidin-2-amine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

    Substitution: Various substituted pyrimidines.

    Reduction: 4-Amino-6-methylpyrimidin-2-amine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

4-Azido-6-methylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-6-methylpyrimidin-2-amine largely depends on its chemical reactivity. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems. This makes it a valuable tool in chemical biology for studying molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

4-Chloro-6-methoxypyrimidin-2-amine
  • Substituents : Chloro (-Cl) at position 4 and methoxy (-OCH₃) at position 5.
  • Synthesis : Co-crystallized with succinic acid via slow evaporation, forming hydrogen-bonded networks (R₂²(8) motifs) critical for stabilizing the crystal lattice .
  • Reactivity : The chloro group is a leaving site for nucleophilic substitution, while the methoxy group enhances electron density on the ring, directing electrophilic attacks.
  • Applications : Used in agrochemicals (e.g., mepanipyrim) and as intermediates for antiviral agents .
4-Amino-6-arylpyrimidines
  • Substituents: Amino (-NH₂) at position 4 and aryl groups at position 6.
  • Synthesis: Electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides. Substituent nature (e.g., electron-donating/withdrawing) significantly impacts coupling efficiency .
  • Reactivity: The amino group stabilizes the ring via resonance, facilitating aryl group introduction.
  • Applications : Pharmacophores in drug discovery, particularly for kinase inhibitors .
5-(Azidomethyl)-2-methylpyrimidin-4-amine
  • Substituents : Azidomethyl (-CH₂N₃) at position 5 and methyl (-CH₃) at position 2.
  • Structure : Positional isomer of 4-azido-6-methylpyrimidin-2-amine, with azido and methyl groups on adjacent carbons. SMILES: [N-]=[N+]=N/Cc1cnc(nc1N)C .
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Substituents : Chloro groups at positions 4 and 6, with an aniline moiety.
  • Synthesis : Prepared via multi-step coupling reactions, as described in a 2024 patent. LCMS data (m/z 245 [M+H]⁺) confirms purity .
  • Applications : Intermediate for pharmaceuticals targeting kinases or GPCRs .

Comparative Data Table

Compound Substituents Synthesis Method Key Properties Applications
4-Azido-6-methylpyrimidin-2-amine 4-N₃, 6-CH₃ Ionic liquid-catalyzed cyclization High reactivity in click chemistry Bioconjugation, polymer chemistry
4-Chloro-6-methoxypyrimidin-2-amine 4-Cl, 6-OCH₃ Co-crystallization with succinic acid Stable hydrogen-bonded crystals (R₂²(8)) Agrochemicals, crystal engineering
4-Amino-6-arylpyrimidines 4-NH₂, 6-Ar Electrochemical cross-coupling Tunable electronic properties Kinase inhibitors, drug discovery
5-(Azidomethyl)-2-methylpyrimidin-4-amine 5-CH₂N₃, 2-CH₃ Not specified (reported structure ) Steric hindrance at position 5 Under investigation
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 4-Cl, 6-Cl, aniline Multi-step coupling LCMS-confirmed purity (m/z 245 [M+H]⁺) Pharmaceutical intermediates

Reactivity and Functional Group Analysis

  • Azido vs. Chloro Groups : The azido group (-N₃) is highly reactive in cycloaddition reactions, whereas chloro groups (-Cl) serve as leaving groups for substitution. This makes 4-azido derivatives more suitable for modular synthesis compared to chloro analogs .
  • Amino vs.
  • Methoxy vs. Methyl : Methoxy groups (-OCH₃) increase solubility via hydrogen bonding, as seen in the succinic acid co-crystal , whereas methyl groups (-CH₃) contribute to hydrophobicity.

Structural and Crystallographic Insights

The crystal structure of 4-chloro-6-methoxypyrimidin-2-amine reveals planar geometry with hydrogen-bonded motifs (R₆⁶(34)) stabilizing the lattice . In contrast, azido derivatives like 4-azido-6-methylpyrimidin-2-amine may exhibit altered packing due to the azido group’s linear geometry and dipole interactions.

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